molecular formula C12H9FO2 B6370049 MFCD18312821 CAS No. 1261998-25-7

MFCD18312821

Cat. No.: B6370049
CAS No.: 1261998-25-7
M. Wt: 204.20 g/mol
InChI Key: YPXRCJGEZCENQR-UHFFFAOYSA-N
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Description

Such identifiers are typically assigned to catalog chemicals for research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-(3-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-4-5-11(12(15)7-9)8-2-1-3-10(14)6-8/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXRCJGEZCENQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683460
Record name 4-Fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-25-7
Record name 4-Fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312821 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Purification and isolation of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of reaction parameters such as temperature, pressure, and pH.

    Quality control: Rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18312821 undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride.

    Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD18312821 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312821 involves its interaction with specific molecular targets and pathways. This compound can:

    Bind to enzymes: Inhibiting or activating their function.

    Modulate signaling pathways: Affecting cellular processes such as proliferation, differentiation, and apoptosis.

    Interact with receptors: Altering the response of cells to external stimuli.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property MFCD18312821 (Inferred) CAS 1046861-20-4 CAS 1022150-11-3 CAS 1761-61-1
Molecular Formula Not Available C₆H₅BBrClO₂ C₂₇H₃₀N₆O₃ C₇H₅BrO₂
Molecular Weight Not Available 235.27 g/mol 486.57 g/mol 201.02 g/mol
Log Po/w (XLOGP3) Not Available 2.15 Not Reported Not Reported
Solubility (mg/mL) Not Available 0.24 (ESOL) Not Reported 0.687 (ESOL)
Bioavailability Not Available 0.55 Not Reported 0.55
Synthetic Method Not Available Pd-catalyzed coupling DMF-mediated condensation A-FGO-catalyzed synthesis

Structural and Functional Similarities

  • Boronic Acid Derivatives : CAS 1046861-20-4 (C₆H₅BBrClO₂) shares structural motifs with arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions. This compound may exhibit similar reactivity if it belongs to this class .
  • Heterocyclic Compounds : CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) and CAS 1761-61-1 (C₇H₅BrO₂) highlight the importance of heteroatoms (N, O, Br) in modulating solubility and biological activity. These features are critical for drug-likeness and pharmacokinetics .

Pharmacological Profiles

  • BBB Penetration : CAS 1046861-20-4 is reported to cross the blood-brain barrier (BBB), a property often linked to small molecular weights (<500 g/mol) and moderate Log P values. This compound may share this trait if structurally analogous .
  • Safety Profiles : CAS 1761-61-1 carries warnings for skin/eye irritation (H315, H319), emphasizing the need for hazard assessments in this compound’s handling .

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